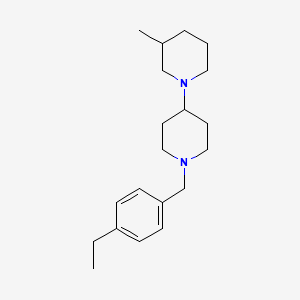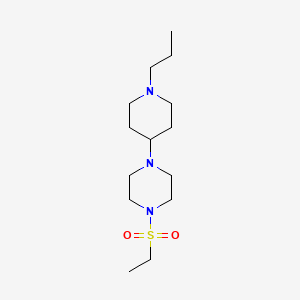![molecular formula C19H22FN3O3S B10884221 N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)
N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a fluorobenzyl group, a piperazine ring, and a sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorobenzyl group and piperazine ring are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler compound with a similar fluorobenzyl group but lacking the piperazine and sulfonyl phenyl groups.
4-Fluorobenzyl bromide: Another related compound that contains a bromine atom instead of the piperazine and sulfonyl phenyl groups.
Uniqueness
N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and sulfonyl phenyl group distinguishes it from simpler fluorobenzyl compounds, providing enhanced reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H22FN3O3S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H22FN3O3S/c1-15(24)21-18-6-8-19(9-7-18)27(25,26)23-12-10-22(11-13-23)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3,(H,21,24) |
InChI Key |
VSDSCLXWCLUIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884159.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10884173.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)

![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)

![1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10884230.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10884234.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)

![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
